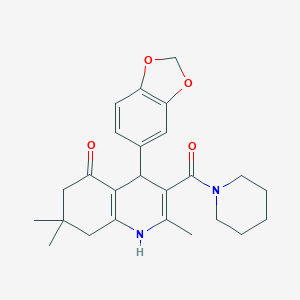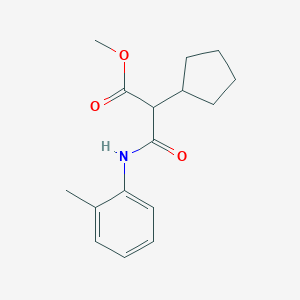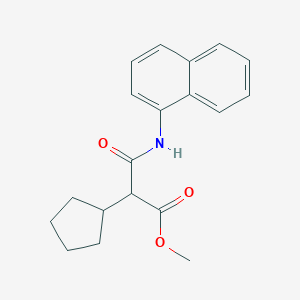
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound featuring a quinolinone core, a benzodioxole moiety, and a piperidinylcarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactionsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
科学的研究の応用
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzodioxole and piperidinyl groups but differs in its core structure.
4-(4-(1,3-Benzodioxol-5-yl-methyl)-1-piperazinyl)-2,6-diphenylthieno(2,3-d)pyrimidine: Another compound with a benzodioxole moiety and a piperazinyl group, differing in its core and additional substituents.
Uniqueness
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is unique due to its specific combination of functional groups and structural features.
特性
分子式 |
C25H30N2O4 |
|---|---|
分子量 |
422.5g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C25H30N2O4/c1-15-21(24(29)27-9-5-4-6-10-27)22(16-7-8-19-20(11-16)31-14-30-19)23-17(26-15)12-25(2,3)13-18(23)28/h7-8,11,22,26H,4-6,9-10,12-14H2,1-3H3 |
InChIキー |
AUZSUMVJZLJQKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5 |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methylphenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379046.png)
![1-(4-bromophenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379047.png)
![1-[2-(4-Methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B379049.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379051.png)
![Diethyl 2-[phenyl(3-toluidino)methyl]malonate](/img/structure/B379052.png)
![Diethyl [anilino(phenyl)methyl]malonate](/img/structure/B379053.png)

![2-[(N-benzylglycyl)amino]-N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B379056.png)
![N-(4-bromophenyl)-6-tert-butyl-2-({[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B379063.png)
![ethyl 3-[(2,5-dimethoxyanilino)carbonyl]-2-[(3-fluorobenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B379066.png)
![N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B379067.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(3,4-dimethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B379068.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-{[4-(dimethylamino)benzyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B379069.png)
